![molecular formula C19H19Cl2N3S B2517573 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-82-6](/img/structure/B2517573.png)
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is a derivative of thiourea, which is a class of compounds known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Thiourea derivatives are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The specific compound is not directly reported in the provided papers, but its structure can be inferred to contain a thiourea core substituted with a 3,4-dichlorophenyl group and a 2,5-dimethyl-1H-indol-3-yl ethyl group.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. In the context of the provided papers, the synthesis of similar compounds has been described. For instance, N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers were synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Although the exact synthesis of 1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is not detailed, it is likely that a similar approach could be used, involving the reaction of the appropriate amine and thiocarbonyl precursor.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using single crystal X-ray diffraction, as demonstrated for 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea . This technique allows for the determination of the precise arrangement of atoms within the crystal lattice. The structure of thiourea derivatives typically features hydrogen bonding and can form dimers through intermolecular interactions. The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular hydrogen bonding and dimer formation.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for the compound , but general reactions for thiourea derivatives may include nucleophilic addition to carbonyl groups, cyclization reactions to form heterocycles, and coordination to metal ions. The presence of the dichlorophenyl and dimethyl-indolyl groups could influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be deduced from spectroscopic data. For example, significant stretching vibrations in the IR spectra are indicative of the functional groups present, such as ν(N-H), ν(C=O), ν(C-N), and ν(C-S) . The chemical shift in the 13C NMR spectrum for the thiourea moiety is another characteristic feature . The compound's solubility, melting point, and stability would be influenced by the substituents on the thiourea core. The chromatographic behavior, as seen in the isolation of a related thiourea compound using HPLC, provides insight into the compound's purity and quantitation in complex mixtures .
Scientific Research Applications
Thiourea Derivatives in Coordination Chemistry and Biological Properties
Thiourea derivatives have been extensively explored for their coordination chemistry with metals, leading to potential applications in medicinal chemistry and environmental sensing. Saeed, Flörke, and Erben (2014) provided an overview of the chemistry, structure, and applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas. These compounds serve as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding and coordination properties. Their study highlights the biological applications and high-throughput screening assays feasible for this class of compounds, demonstrating their versatility in chemical and biological research Saeed, Flörke, & Erben, 2014.
Thiourea-Based Chemosensors
The development of thiourea-based chemosensors for detecting anions and neutral analytes in environmental and biological samples has been a significant area of research. Al-Saidi and Khan (2022) reviewed advances in thiourea derivatives as highly sensitive and selective chemosensors. These sensors can detect various anions and neutral analytes, such as CN-, AcO-, F-, ClO-, and citrate ions, and are valuable tools in environmental monitoring and biological research Al-Saidi & Khan, 2022.
Gold Leaching in Acid Thiourea Solutions
In mineral processing and extractive metallurgy, thiourea has been investigated as an alternative to cyanide for gold leaching from auriferous mineral resources. Li and Miller (2006) reviewed the application of thiourea in gold leaching, highlighting its potential in processing gold-bearing materials. Their research indicates that thiourea, despite its slower decomposition in certain solutions, can be an effective gold leaching agent under specific conditions, providing insights into its use in non-cyanide gold extraction processes Li & Miller, 2006.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3S/c1-11-3-6-18-15(9-11)14(12(2)23-18)7-8-22-19(25)24-13-4-5-16(20)17(21)10-13/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDLUISZDZJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
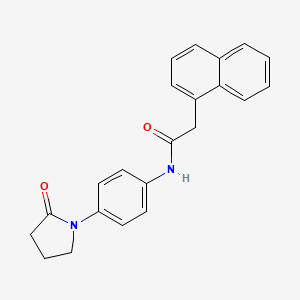
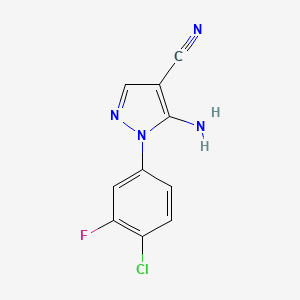
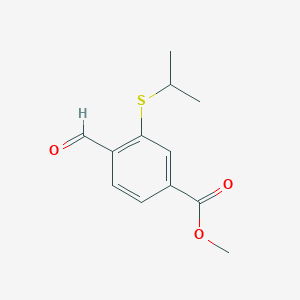
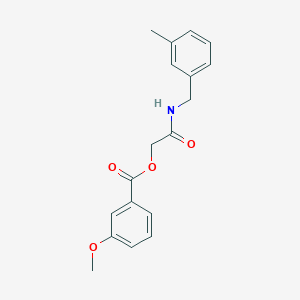
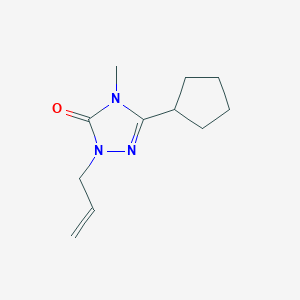

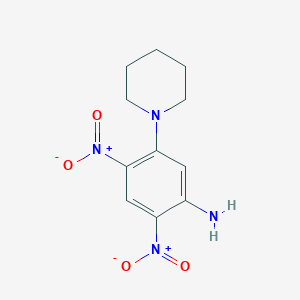
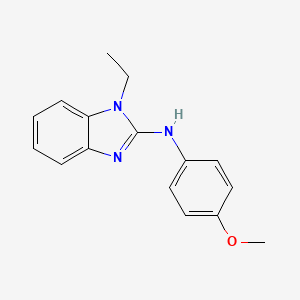
![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)
![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)
